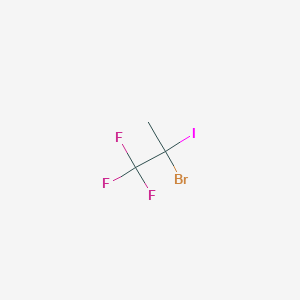

2-Bromo-2-iodo-1,1,1-trifluoropropane

概要

説明

2-Bromo-2-iodo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H3BrF3I. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a propane backbone. It is a colorless liquid with a high boiling point and is primarily used in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-iodo-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogenation of 1,1,1-trifluoropropane using bromine and iodine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective addition of bromine and iodine atoms to the propane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: 2-Bromo-2-iodo-1,1,1-trifluoropropane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various halogenated or alkylated products.

科学的研究の応用

Synthetic Chemistry

Intermediate in Fluorinated Compounds Synthesis

2-Bromo-2-iodo-1,1,1-trifluoropropane serves primarily as an intermediate in the synthesis of other fluorinated organic compounds. The presence of multiple halogens allows for versatile reactivity, enabling the formation of various complex molecules that are essential in pharmaceuticals and agrochemicals. The compound's unique combination of bromine and iodine facilitates selective reactions that are crucial for creating specific molecular structures.

Mechanistic Studies

Research has highlighted its role in mechanistic studies, particularly involving E2 elimination reactions. For instance, studies on the elimination mechanisms using 2-bromo-2-methylpropane as a model have provided insights into regioselectivity and reaction pathways that can be applied to understand similar reactions involving this compound.

Environmental Chemistry

Potential Applications in Green Chemistry

The compound's ability to participate in reactions that yield less hazardous byproducts makes it a candidate for applications in green chemistry. Its use in synthesizing environmentally friendly alternatives to traditional solvents or reagents could align with current trends towards sustainability in chemical processes .

Summary Table of Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Formula | C₃H₃BrF₃I |

| Molecular Structure | Contains bromine and iodine at the same carbon position; fully fluorinated |

| Synthesis Applications | Intermediate for fluorinated compounds; enhances reactivity |

| Pharmaceutical Potential | Modifies biological interactions; potential for drug development |

| Environmental Impact | Candidate for green chemistry applications |

作用機序

2-Bromo-2-iodo-1,1,1-trifluoropropane is similar to other halogenated hydrocarbons, such as 2-Bromo-2-chloro-1,1,1-trifluoropropane and 2-Bromo-1,1,1-trifluoroethane. its unique combination of bromine, iodine, and trifluoromethyl groups sets it apart from these compounds. The presence of iodine, in particular, imparts distinct chemical reactivity and physical properties to this compound, making it a valuable reagent in various applications.

類似化合物との比較

2-Bromo-2-chloro-1,1,1-trifluoropropane

2-Bromo-1,1,1-trifluoroethane

2-Bromo-2-iodo-1,1,1-trifluoropropane

生物活性

Chemical Identity:

- IUPAC Name: 2-Bromo-2-iodo-1,1,1-trifluoropropane

- CAS Number: 1309602-72-9

- Molecular Formula: C₃H₄BrF₃I

- Molecular Weight: 308.88 g/mol

This compound is a halogenated organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

The biological activity of halogenated compounds often involves interactions with biological macromolecules such as proteins and nucleic acids. For this compound, studies suggest that:

- Reactivity with Nucleophiles: The presence of bromine and iodine atoms enhances the electrophilic nature of the compound, making it reactive towards nucleophiles such as thiols and amines. This can lead to modifications in protein structures or functions.

- Inhibition of Enzymatic Activity: Preliminary studies indicate that halogenated compounds can inhibit specific enzymatic pathways. For instance, they may act as inhibitors of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Toxicity Profiles

The toxicity of this compound has been evaluated in several studies:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Exhibited moderate toxicity in rodent models at high doses. |

| Chronic Toxicity | Long-term exposure resulted in liver and kidney damage. |

| Genotoxicity | Induced DNA damage in vitro at elevated concentrations. |

These findings suggest that while the compound may have useful applications, careful consideration of its toxicity is essential.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various halogenated compounds, including this compound. The results showed:

- Effective against Gram-positive bacteria: The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.

- Limited effect on Gram-negative bacteria: No significant activity was observed against Escherichia coli.

Case Study 2: Anticancer Potential

Research into the anticancer properties of halogenated compounds revealed promising results for this compound:

- Cell Line Studies: In vitro studies using cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced apoptosis through the activation of caspase pathways.

- Mechanism Elucidation: The compound was shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

Pharmacological Applications

The unique structure of this compound allows for potential applications in drug development:

| Application Area | Details |

|---|---|

| Antiviral Agents | Investigated for use against viral infections due to its ability to modify viral proteins. |

| Anticancer Drugs | Potential development as a chemotherapeutic agent based on its apoptosis-inducing properties. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

This synthetic pathway allows for the exploration of derivatives that may exhibit enhanced biological activity or reduced toxicity.

特性

IUPAC Name |

2-bromo-1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3I/c1-2(4,8)3(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKFOZWPOGRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。